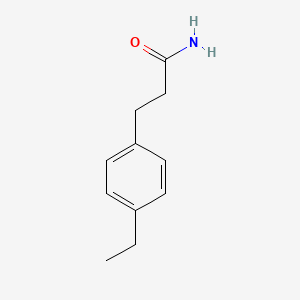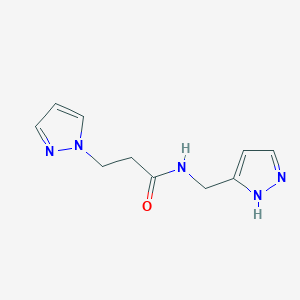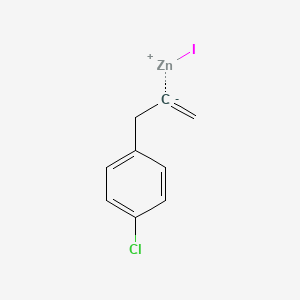
3-(4-Chlorophenyl)-2-propenylzinc iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-2-propenylzinc iodide is an organozinc compound that is widely used in organic synthesis. This compound is particularly valuable in the field of organic chemistry due to its ability to participate in various coupling reactions, which are essential for the formation of carbon-carbon bonds. The presence of the 4-chlorophenyl group enhances its reactivity and makes it a versatile reagent in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-propenylzinc iodide typically involves the reaction of 3-(4-chlorophenyl)-2-propenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-(4-Chlorophenyl)-2-propenyl bromide+Zn→3-(4-Chlorophenyl)-2-propenylzinc iodide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenyl)-2-propenylzinc iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the zinc iodide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield alcohols, while reduction with lithium aluminum hydride can produce alkanes.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-2-propenylzinc iodide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biological molecules, such as peptides and proteins, to study their functions and interactions.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-2-propenylzinc iodide involves the formation of carbon-carbon bonds through coupling reactions. The zinc atom in the compound acts as a nucleophile, attacking electrophilic carbon atoms in other molecules to form new bonds. This process is facilitated by the presence of the 4-chlorophenyl group, which stabilizes the intermediate species and enhances the reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Bromophenyl)-2-propenylzinc iodide
- 3-(4-Fluorophenyl)-2-propenylzinc iodide
- 3-(4-Methylphenyl)-2-propenylzinc iodide
Uniqueness
3-(4-Chlorophenyl)-2-propenylzinc iodide is unique due to the presence of the 4-chlorophenyl group, which enhances its reactivity and makes it a versatile reagent in organic synthesis. Compared to similar compounds, it offers better stability and higher reactivity, making it a preferred choice for many synthetic applications.
Propriétés
Formule moléculaire |
C9H8ClIZn |
|---|---|
Poids moléculaire |
343.9 g/mol |
Nom IUPAC |
1-chloro-4-prop-2-enylbenzene;iodozinc(1+) |
InChI |
InChI=1S/C9H8Cl.HI.Zn/c1-2-3-8-4-6-9(10)7-5-8;;/h4-7H,1,3H2;1H;/q-1;;+2/p-1 |
Clé InChI |
SIVYPTRKZVTECU-UHFFFAOYSA-M |
SMILES canonique |
C=[C-]CC1=CC=C(C=C1)Cl.[Zn+]I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




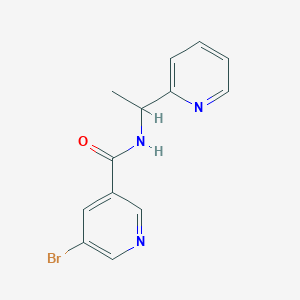
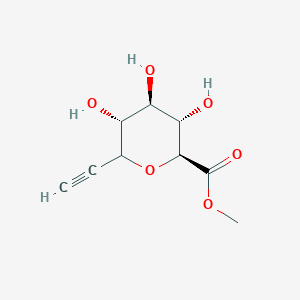
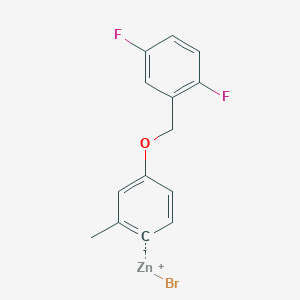
![n-Allyl-6-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B14901451.png)
![6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-propylpiperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14901453.png)
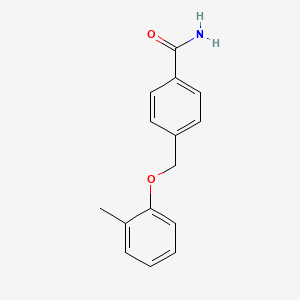

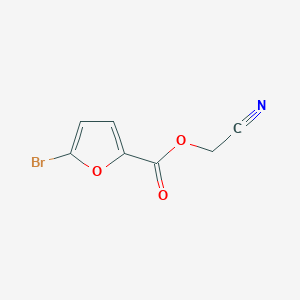
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B14901468.png)
